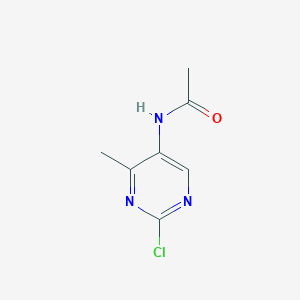

N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide

Description

Historical Context of Pyrimidine Acetamide Derivatives

The historical development of pyrimidine acetamide derivatives traces its origins to the broader discovery and systematic study of pyrimidine compounds, which began in earnest during the late 19th century. The systematic study of pyrimidines commenced in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, and Pinner first proposed the name "pyrimidin" in 1885. The parent pyrimidine compound was subsequently prepared by Gabriel and Colman in 1900, achieved through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. These foundational discoveries established the groundwork for the extensive development of pyrimidine-based compounds that would follow.

The emergence of pyrimidine acetamide derivatives as a distinct chemical class occurred through the recognition that pyrimidine derivatives such as alloxan were known in the early 19th century, though a laboratory synthesis of a pyrimidine was not successfully carried out until 1879, when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. The pyrimidine ring system demonstrated wide occurrence in nature as substituted and ring fused compounds and derivatives, including the nucleotides cytosine, thymine and uracil, thiamine (vitamin B1) and alloxan. This natural prevalence provided compelling evidence for the biological importance of pyrimidine-containing structures and motivated further synthetic investigations.

The development of acetamide-substituted pyrimidines gained momentum as researchers recognized the potential for combining the biological activity of pyrimidine rings with the pharmacological properties of acetamide functional groups. Pyrimidine associated analogs have majorly contributed to the field of medicinal chemistry, with derivatives exhibiting several therapeutic applications including antimicrobial, anticancer, anti-inflammatory, anti-malarial, anti-diabetic, anti-HIV, anthelmintic, central nervous system depressants, and cardiac agents. The synthesis and biological evaluation of novel pyrimidine and pyrimidopyrimidine analogs have continued to demonstrate significant potential, with recent studies showing promising cytotoxic activities against various cancer cell lines and excellent antimicrobial activities against both gram-positive and gram-negative bacteria.

Chemical Identity and Nomenclature

N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide possesses a well-defined chemical identity characterized by specific molecular descriptors and systematic nomenclature. The compound is identified by the Chemical Abstracts Service (CAS) registry number 633328-96-8, which serves as its unique chemical identifier in databases and literature. The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is N-(2-chloro-4-methylpyrimidin-5-yl)acetamide, which precisely describes the substitution pattern and functional group arrangement within the molecular structure.

The molecular formula of N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide is C7H8ClN3O, indicating the presence of seven carbon atoms, eight hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. This elemental composition reflects the pyrimidine heterocyclic core structure augmented with the characteristic substituents that define this particular derivative. The molecular weight of the compound is precisely calculated as 185.61 grams per mole, which represents a relatively compact molecular size typical of small molecule pharmaceutical candidates.

The structural representation of this compound can be expressed through various chemical notation systems. The Standard International Chemical Identifier (InChI) provides a comprehensive structural description: InChI=1S/C7H8ClN3O/c1-4-6(11-5(2)12)3-9-7(8)10-4/h3H,1-2H3,(H,11,12). This notation encodes the complete connectivity and stereochemical information of the molecule. Similarly, the Simplified Molecular Input Line Entry System (SMILES) notation represents the structure as CC1=NC(=NC=C1NC(=O)C)Cl, providing a linear textual representation that captures the essential structural features.

The nomenclature of pyrimidines follows straightforward principles, though complications arise from tautomeric hydroxyl groups that exist primarily in the cyclic amide form, as noted in the systematic naming conventions for pyrimidine derivatives. For the specific case of N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide, the nomenclature clearly indicates the positions of substitution on the pyrimidine ring: the chlorine atom occupies position 2, the methyl group is located at position 4, and the acetamide substituent is attached at position 5 of the pyrimidine nucleus.

Structural Features and Molecular Architecture

The molecular architecture of N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide is characterized by a pyrimidine heterocyclic core structure bearing three distinct substituents that collectively define its chemical and biological properties. The pyrimidine ring serves as the central scaffold, representing one of the three diazines (six-membered heterocyclics with two nitrogen atoms in the ring), with nitrogen atoms positioned at positions 1 and 3 in the ring system. This aromatic heterocyclic framework provides the foundational structure upon which the various substituents exert their electronic and steric influences.

The chlorine atom at position 2 of the pyrimidine ring constitutes a significant electron-withdrawing substituent that profoundly affects the electronic distribution throughout the molecule. Electron-withdrawing groups such as chlorine enhance electrophilicity at adjacent positions, potentially favoring nucleophilic substitution reactions and influencing the compound's reactivity profile. The presence of the chloro substituent also increases the lipophilicity of the molecule, which can improve membrane permeability in biological systems and affect the compound's pharmacokinetic properties.

The methyl group positioned at the 4-position of the pyrimidine ring provides electron-donating characteristics that create a complementary electronic effect to the chlorine substituent. The 4-methyl groups can introduce steric effects that hinder rotation of adjacent functional groups, potentially stabilizing specific molecular conformations and influencing interactions with biological targets such as enzyme active sites. This methyl substitution also contributes to the overall lipophilic character of the molecule while maintaining a relatively small steric footprint.

The acetamide functional group attached at position 5 represents the most structurally complex substituent, featuring both a carbonyl group and an amide nitrogen that can participate in hydrogen bonding interactions. The acetamide moiety introduces important pharmacophoric elements, as amide groups are frequently found in bioactive compounds and can engage in critical binding interactions with protein targets. The carbonyl oxygen can serve as a hydrogen bond acceptor, while the amide nitrogen can function as both a hydrogen bond donor and acceptor, depending on the local chemical environment.

| Structural Feature | Position | Electronic Effect | Steric Impact |

|---|---|---|---|

| Chlorine atom | 2-position | Electron-withdrawing | Minimal |

| Methyl group | 4-position | Electron-donating | Small steric bulk |

| Acetamide group | 5-position | Mixed donor/acceptor | Moderate steric requirement |

| Pyrimidine ring | Core structure | Aromatic delocalization | Planar geometry |

Physical and Chemical Properties

The physical and chemical properties of N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide reflect the combined influences of its pyrimidine core structure and the specific substituent pattern. The compound exists as a solid at room temperature, typically appearing as an off-white powder with no characteristic odor reported. The melting point range has been determined to be between 139.00 and 141.00 degrees Celsius, indicating a relatively stable crystalline form with well-defined thermal transition characteristics. This melting point range is consistent with similar pyrimidine acetamide derivatives and suggests adequate thermal stability for practical handling and storage.

The solubility characteristics of the compound demonstrate its potential for various applications and formulation strategies. N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide exhibits solubility in common organic solvents, a property that facilitates its synthesis, purification, and analytical characterization. The presence of both the polar acetamide functional group and the hydrophobic chlorinated pyrimidine ring creates an amphiphilic character that influences its dissolution behavior in different solvent systems.

Chemical stability represents a crucial property for the practical utility of this compound. Under normal temperatures and pressures, N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide demonstrates chemical stability, though certain conditions should be avoided to prevent decomposition. The compound shows sensitivity to incompatible materials, dust generation, excess heat, and strong oxidants, which can potentially lead to undesired chemical transformations. These stability characteristics inform appropriate storage conditions and handling procedures for maintaining compound integrity.

The electronic properties of the molecule are significantly influenced by the substituent pattern on the pyrimidine ring. The electron-withdrawing chlorine atom at position 2 and the electron-donating methyl group at position 4 create a unique electronic distribution that affects both chemical reactivity and potential biological interactions. The acetamide group introduces additional polar character through its carbonyl and amino functionalities, contributing to the overall polarity and hydrogen bonding capacity of the molecule.

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 185.61 g/mol | Suitable for small molecule drugs |

| Melting Point | 139-141°C | Good thermal stability |

| Physical State | Solid powder | Easy handling and storage |

| Appearance | Off-white | Visual identification aid |

| Solubility | Soluble in organic solvents | Facilitates synthesis and formulation |

Spectroscopic Characterization

Spectroscopic characterization of N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide provides essential structural confirmation and analytical fingerprinting for compound identification and purity assessment. Nuclear magnetic resonance (NMR) spectroscopy serves as the primary tool for structural verification, with both proton (1H) and carbon-13 (13C) NMR techniques offering complementary information about the molecular architecture. The 1H and 13C NMR spectra of pyrimidine derivatives typically exhibit characteristic patterns that reflect the electronic environment and substitution patterns of the heterocyclic system.

Infrared (IR) spectroscopy provides valuable information about the functional groups present in N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide. The acetamide carbonyl group produces a characteristic stretching vibration in the range of 1650-1680 wavenumbers, which serves as a diagnostic peak for confirming the presence of the amide functionality. The amide N-H stretching vibrations typically appear in the range of 3200-3300 wavenumbers, providing additional confirmation of the acetamide group. The pyrimidine ring system contributes characteristic C=N stretching vibrations around 1575-1569 wavenumbers, while aromatic C-H and C=C stretching modes appear in the ranges of 3086-2851 and 1580-1600 wavenumbers, respectively.

Mass spectrometry analysis provides precise molecular weight determination and fragmentation pattern information that supports structural characterization. The molecular ion peak at m/z 185.61 corresponds to the calculated molecular weight, confirming the molecular formula C7H8ClN3O. Fragmentation patterns in mass spectrometry can reveal information about the stability of different molecular regions and the preferred dissociation pathways under ionization conditions.

Advanced spectroscopic techniques such as two-dimensional NMR experiments can provide detailed connectivity information and spatial relationships between different parts of the molecule. For complex pyrimidine derivatives, techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) can elucidate through-bond and through-space interactions that confirm the proposed structural assignments.

X-ray crystallography, when suitable crystals are available, represents the ultimate structural characterization technique, providing absolute confirmation of molecular geometry and hydrogen-bonding interactions. Crystal structures of analogous pyrimidine-acetamides have resolved molecular geometry and revealed important intermolecular interactions that influence solid-state packing and potentially biological activity.

| Spectroscopic Technique | Key Diagnostic Features | Information Provided |

|---|---|---|

| 1H NMR | Pyrimidine proton signals, methyl and acetamide resonances | Substitution pattern confirmation |

| 13C NMR | Carbonyl carbon (~168-170 ppm), aromatic carbons | Electronic environment assessment |

| IR Spectroscopy | Amide C=O (~1650-1680 cm⁻¹), N-H (~3200-3300 cm⁻¹) | Functional group identification |

| Mass Spectrometry | Molecular ion peak (m/z 185.61) | Molecular weight confirmation |

| X-ray Crystallography | Complete molecular geometry | Absolute structural determination |

Properties

IUPAC Name |

N-(2-chloro-4-methylpyrimidin-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c1-4-6(11-5(2)12)3-9-7(8)10-4/h3H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBPXZVPNCUHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1NC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630228 | |

| Record name | N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633328-96-8 | |

| Record name | N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide typically involves the reaction of 2-chloro-4-methylpyrimidine with acetamide under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group at the 4-position can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of reduced derivatives with different functional groups.

Scientific Research Applications

N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide is an acetamide derivative of pyrimidine . Pyrimidine derivatives have anti-inflammatory properties .

Structural Features

- Pyrimidine ring with a chlorine atom at the 2-position and a methyl group at the 4-position .

- Acetamide group attached to the pyrimidine ring .

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Chloro-5-methylpyrimidin-4-ol | Pyrimidine ring with hydroxyl group | Exhibits different reactivity due to hydroxyl group |

| N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide | Acetamide derivative of a similar pyrimidine | Potentially different biological activity |

| 4-Chloro-6-methoxy-5-methylpyrimidine | Methoxy substitution instead of acetate | May exhibit distinct pharmacological properties |

| 2-Amino-6-chloro-5-methylpyrimidin-4-ol | Amino group substitution | Different reactivity profile due to amino functionality |

Potential Applications

- Pharmaceuticals: Lithium(1+) 2-(4-chloro-2-methylpyrimidin-5-yl)acetate, which contains a pyrimidine ring, is being studied for applications that include mood stabilizers or drug formulations targeting neurological disorders.

- Anti-inflammatory: Pyrimidine derivatives have demonstrated anti-inflammatory activity by suppressing COX-2 activity . Derivatives with electron-releasing substituents like pyridine and chloromethyl groups on the pyrimidine skeleton enhance anti-inflammatory activity .

- SLACK Potassium Channels Inhibitors: N-(pyrimidin-5-yl)acetamides have been identified as inhibitors of SLACK potassium channels . Analogs are prepared and evaluated for functional activity in a whole-cell, automated patch clamp assay to establish structure-activity relationships for wild-type SLACK inhibition .

- Agricultural Chemistry: As a component in agricultural products.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide involves its interaction with specific molecular targets and pathways . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations

A. Structural Variations and Bioactivity

- Benzothiazole derivatives (e.g., compounds in ) introduce sulfonyl and trifluoromethyl groups, which are associated with enhanced target binding (e.g., enzyme inhibition) and resistance to oxidative metabolism.

- Substituent Effects: Chloro groups (as in the target compound and ) may increase electrophilicity, influencing reactivity in nucleophilic environments. Methyl groups (e.g., 4-CH₃ in the target compound) reduce solubility but improve metabolic stability compared to polar substituents like hydroxy or amino groups .

C. Physicochemical Properties

Biological Activity

N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties based on various studies and research findings.

Chemical Structure and Properties

N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide features a pyrimidine ring substituted with a chlorine atom and a methyl group, linked to an acetamide functional group. This structure is crucial for its biological activity, influencing its interactions with biological targets.

Antimicrobial Activity

Antibacterial and Antifungal Properties

Research indicates that N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide exhibits notable antimicrobial activity. A study conducted on various synthesized chloroacetamides demonstrated effective antibacterial properties against several strains of bacteria, including:

- Escherichia coli (E. coli)

- Staphylococcus aureus (S. aureus)

- Pseudomonas aeruginosa (P. aeruginosa)

The results of the antimicrobial screening are summarized in Table 1:

| Compound Code | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) |

|---|---|---|---|

| 3a | 7 | 16 | No zone |

| 3b | 26 | 23 | 25 |

| 3c | 30 | 35 | 36 |

| 3d | 27 | 29 | 30 |

| ... | ... | ... | ... |

This data illustrates that certain derivatives of N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide have significant inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In Vitro Cytotoxicity Studies

In addition to its antimicrobial properties, N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide has been evaluated for anticancer activity. A study assessed its cytotoxic effects against various cancer cell lines, including:

- A549 (lung cancer)

- HeLa (cervical cancer)

- MDA-MB231 (breast cancer)

The cytotoxicity was measured using the IC50 value, which indicates the concentration required to inhibit cell viability by 50%. The findings are presented in Table 2:

| Cell Line | Compound Code | IC50 (µg/ml) |

|---|---|---|

| A549 | 2 | 44.34 |

| HeLa | 17 | 30.92 |

| MDA-MB231 | 2 | Active |

These results highlight that certain derivatives of N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide exhibit promising anticancer activity, outperforming standard reference drugs in some cases .

The mechanism by which N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific cellular pathways involved in apoptosis and cell cycle regulation, particularly in cancer cells . Further research is needed to elucidate these mechanisms fully.

Q & A

Basic: What are the standard synthetic routes for N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide, and how can reaction progress be monitored?

The synthesis typically involves reacting substituted pyrimidine amines with chloroacetyl chloride under controlled conditions. For example, chloroacetamide derivatives are synthesized by dropwise addition of chloroacetyl chloride to a cooled solution of the amine in chloroform, followed by stirring until completion (monitored by TLC). This method minimizes side reactions like hydrolysis of the chloroacetyl group . For pyrimidine-based acetamides, multistep routes may be required, as seen in related compounds where nitrobenzoate intermediates are reduced and functionalized in 11 steps with yields as low as 2–5% . TLC is critical for monitoring reaction progress, while purification often involves recrystallization or column chromatography.

Basic: Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- NMR (¹H/¹³C): To confirm the acetamide moiety (e.g., carbonyl resonance at ~168–170 ppm) and pyrimidine ring protons (distinct aromatic splitting patterns).

- X-ray crystallography: For unambiguous structural determination. SHELX software (e.g., SHELXL for refinement) is widely used to resolve hydrogen bonding networks and confirm stereochemistry, as demonstrated in related pyrimidine-acetamide structures .

- Mass spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced: How can low yields in multistep syntheses of pyrimidine acetamides be optimized?

Low yields often arise from unstable intermediates or competing side reactions. Strategies include:

- Temperature control: Maintaining sub-0°C during chloroacetyl chloride addition to prevent decomposition .

- Protecting groups: Using tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive amines in intermediates .

- Catalytic optimization: Employing DMAP or triethylamine to accelerate acylation reactions.

- Parallel synthesis: Screening reaction conditions (solvent, stoichiometry) via high-throughput methods to identify optimal parameters.

Advanced: How should researchers resolve contradictions in crystallographic data refinement?

Discrepancies in X-ray data (e.g., high R-factors or disordered atoms) can be addressed using SHELX tools:

- SHELXD: For experimental phasing to resolve phase problems in twinned or low-resolution datasets.

- SHELXL: Iterative refinement with restraints for bond lengths/angles, particularly for flexible acetamide side chains.

- Validation tools: CheckCIF/PLATON to identify outliers in geometric parameters . For example, hydrogen bonding inconsistencies in pyrimidine rings may require re-examining temperature factors or solvent models.

Advanced: What computational approaches predict the bioactivity of N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide derivatives?

- Docking studies: Use PyMOL or AutoDock to model interactions with biological targets (e.g., kinase enzymes) based on pyrimidine’s planar structure and chloro-methyl substituents’ steric effects.

- QSAR modeling: Correlate electronic descriptors (Hammett σ constants) of the chloro and methyl groups with activity data from analogs (e.g., fluorophenyl-acetamide derivatives with known hypoglycemic or anti-inflammatory effects) .

- DFT calculations: Assess the electrophilicity of the carbonyl group to predict reactivity in pro-drug activation .

Advanced: How can byproduct formation during synthesis be minimized or characterized?

- HPLC-MS: Identify impurities via retention time and fragmentation patterns. For example, over-acylation byproducts (e.g., di-chloroacetyl derivatives) can be detected at later elution times.

- Reaction quenching: Rapid cooling after chloroacetyl chloride addition reduces hydrolysis to acetic acid derivatives.

- Mechanistic studies: Probe intermediates using in situ IR spectroscopy to track carbonyl formation and side reactions .

Advanced: What strategies validate the compound’s stability under biological assay conditions?

- pH stability studies: Incubate the compound in buffers (pH 4–9) and monitor degradation via LC-MS. Pyrimidine rings are sensitive to acidic hydrolysis, requiring stabilization via methyl substituents .

- Plasma stability assays: Assess metabolic susceptibility by incubating with liver microsomes, identifying vulnerable sites (e.g., acetamide cleavage) for structural modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.